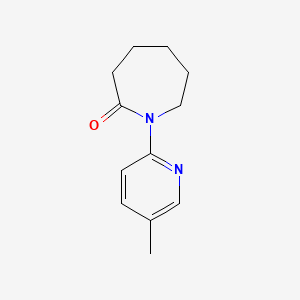
1-(5-Methylpyridin-2-yl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpyridin-2-yl)azepan-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an azepan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyridin-2-yl)azepan-2-one typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with an appropriate amine under specific conditions. The reaction may be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents such as dichloromethane, ethyl acetate, and n-hexane are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylpyridin-2-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepan-2-one moiety to an azepane ring.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of azepane derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(5-Methylpyridin-2-yl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-yl)azepan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylpyridin-2-yl)azepane: Lacks the carbonyl group present in 1-(5-Methylpyridin-2-yl)azepan-2-one.
5-Methyl-2-pyridinecarboxylic acid: Precursor in the synthesis of this compound.
1-(5-Methylpyridin-2-yl)piperidin-2-one: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and an azepan-2-one moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(5-methylpyridin-2-yl)azepan-2-one |
InChI |
InChI=1S/C12H16N2O/c1-10-6-7-11(13-9-10)14-8-4-2-3-5-12(14)15/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
OCRRAOPLMXQNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















